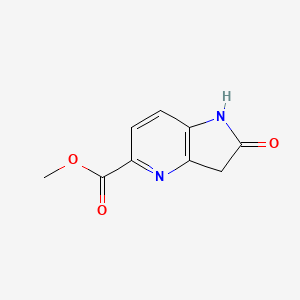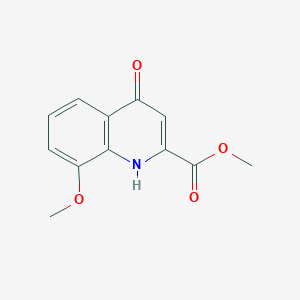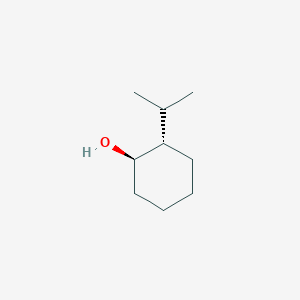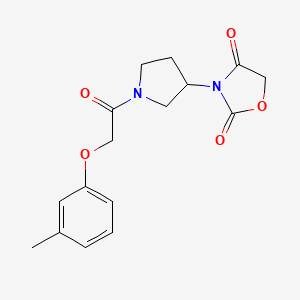
3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” appears to contain several functional groups, including a pyrrolidine ring, an oxazolidine ring, and a tolyloxy group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Oxazolidine is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tolyloxy group is a toluene (methylbenzene) group attached to the molecule via an oxygen atom .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of secondary amine. This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The oxazolidine ring contains an oxygen atom, which may participate in hydrogen bonding or other polar interactions .Chemical Reactions Analysis
The reactivity of this molecule would likely be influenced by the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The oxazolidine ring could potentially undergo reactions at the oxygen atom or at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its functional groups. For example, the presence of the pyrrolidine and oxazolidine rings might increase the molecule’s polarity and potentially its solubility in polar solvents . The tolyloxy group is a nonpolar group, which might increase the molecule’s solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods have been developed for oxazolidine and thiazolidine derivatives, which are important for creating biologically active compounds. These methods involve the fusion of α-amino acid ethyl esters with aromatic aldehydes, followed by cyclization to produce oxazolidine-2,4-diones and related compounds. Such processes are crucial for the development of new pharmaceuticals and materials with unique properties (Badr, Aly, Fahmy, & Mansour, 1981).
Catalytic and Polymerization Applications : Research has shown the use of oxazolidine derivatives in catalysis and polymerization, demonstrating their versatility in organic synthesis. Microwave-assisted rapid polycondensation reactions involving oxazolidine compounds have been studied, highlighting the efficiency of these methods in producing novel polyureas with significant yields and desirable properties (Mallakpour & Rafiee, 2004).
Biological Activity : Oxazolidine derivatives have been explored for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds with antibacterial properties has been reported, indicating the role of oxazolidine-based compounds in developing new antimicrobial agents (Frolova et al., 2011).
Innovative Applications
Asymmetric Synthesis : The asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones showcases the application of oxazolidine derivatives in creating complex molecules with high enantiomeric purity. Such compounds could have applications in drug development, emphasizing the importance of stereochemistry in medicinal chemistry (Yang et al., 2015).
Environmental Applications : The synthesis and study of oxazolidine-2,4-diones using atmospheric carbon dioxide suggest potential environmental applications. This method provides a novel and convenient access to oxazolidine derivatives, highlighting the importance of sustainable chemistry practices (Zhang, Xia, Yang, & Lu, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11-3-2-4-13(7-11)22-9-14(19)17-6-5-12(8-17)18-15(20)10-23-16(18)21/h2-4,7,12H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMQTAVPUENCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

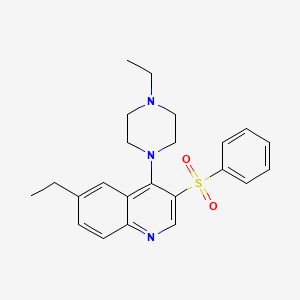
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)
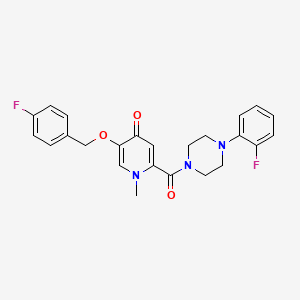
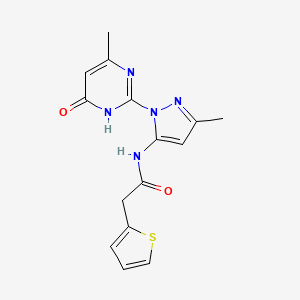
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
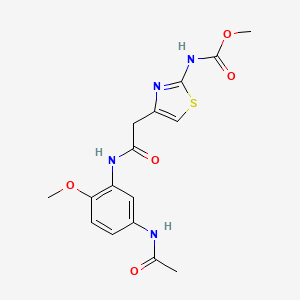
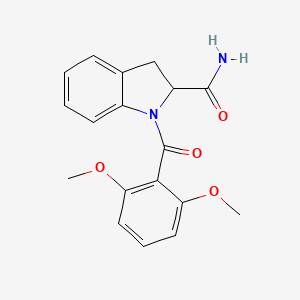
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)
